molecular formula C18H34ClN2O8PS B601432 Clindamycin 3-Phosphate CAS No. 28708-34-1

Clindamycin 3-Phosphate

Cat. No.: B601432
CAS No.: 28708-34-1
M. Wt: 505.0 g/mol
InChI Key: ZMGZEXFHZBYORP-GBBFUAINSA-N
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Description

Chemical Classification and Nomenclature

This compound belongs to the lincosamide class of antibiotics, representing a phosphorylated derivative of the parent compound clindamycin. The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, designated as [(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate. This complex nomenclature reflects the stereochemical complexity inherent in the molecule, with multiple chiral centers determining its three-dimensional structure and biological activity.

The molecular classification places this compound within the broader category of semi-synthetic antibiotics, specifically as a chlorinated derivative of lincomycin. The phosphate group attachment at the 3-position distinguishes this compound from conventional clindamycin phosphate, which typically involves phosphorylation at the 2-position. This positional difference has profound implications for the compound's chemical behavior, analytical detection, and potential biological activity.

Chemical databases consistently identify this compound with the molecular formula C18H34ClN2O8PS, confirming its composition of eighteen carbon atoms, thirty-four hydrogen atoms, one chlorine atom, two nitrogen atoms, eight oxygen atoms, one phosphorus atom, and one sulfur atom. The presence of the sulfur-containing methylthio group and the chlorinated pyrrolidine ring system further categorizes this compound within the specialized subset of organosulfur and organochlorine pharmaceutical compounds.

Historical Development and Discovery

The historical context of this compound development traces back to the original synthesis of clindamycin itself, which was first achieved in 1966 through chemical modification of the naturally occurring antibiotic lincomycin. The discovery process involved systematic structural modifications aimed at improving the therapeutic properties of the parent lincomycin molecule, particularly focusing on enhanced stability and improved pharmacokinetic characteristics.

The identification of this compound as a distinct chemical entity emerged during comprehensive impurity profiling studies of clindamycin phosphate pharmaceutical preparations. Chinese patent literature from 2015 documents the unexpected discovery of this compound during routine impurity research, where investigators identified it as a previously uncharacterized impurity with significant analytical implications. This discovery process exemplifies the ongoing evolution of pharmaceutical analytical chemistry, where advanced separation techniques continue to reveal previously unknown structural variants of established therapeutic compounds.

The development of analytical methodologies for this compound detection and quantification has required sophisticated chromatographic approaches. United States Pharmacopeia emerging standards documentation indicates that conventional analytical procedures initially failed to adequately separate this compound from the main clindamycin phosphate peak, necessitating the development of specialized gradient high-performance liquid chromatography methods. These analytical challenges highlight the compound's close structural relationship to clindamycin phosphate while emphasizing its distinct chemical properties.

Relationship to Lincosamide Antibiotics

This compound maintains the fundamental structural architecture characteristic of lincosamide antibiotics, preserving the essential pyrrolidine-sugar linkage that defines this antibiotic class. The lincosamide family originated from the natural product lincomycin, isolated from Streptomyces lincolnensis, and subsequent synthetic modifications have yielded various derivatives with enhanced therapeutic properties. The relationship between this compound and other lincosamides involves shared structural motifs while displaying unique phosphorylation patterns that influence chemical behavior and biological activity.

The mechanistic relationship to other lincosamides involves the characteristic binding interaction with bacterial ribosomal subunits, specifically targeting the 50S ribosomal subunit to inhibit protein synthesis. While this compound shares this fundamental mechanism with other family members, the altered phosphorylation pattern may influence binding affinity and selectivity profiles. X-ray crystallographic studies of related clindamycin compounds bound to ribosomal structures from various bacterial species, including Escherichia coli, Deinococcus radiodurans, and Haloarcula marismortui, provide structural context for understanding the potential binding characteristics of this compound.

The prodrug characteristics inherent in phosphorylated lincosamides represent a crucial aspect of their pharmaceutical utility. Conventional clindamycin phosphate functions as a prodrug that undergoes rapid hydrolysis to release active clindamycin upon administration. The phosphate group serves multiple functions, including improved water solubility, reduced injection site pain, and enhanced stability in pharmaceutical formulations. This compound, with its alternative phosphorylation pattern, may exhibit different hydrolysis kinetics and bioavailability characteristics compared to conventional clindamycin phosphate formulations.

Structural Overview and Significance in Pharmaceutical Research

The three-dimensional structure of this compound reveals a complex molecular architecture with multiple stereocenters that determine its chemical and biological properties. The compound features a pyrrolidine ring system substituted with a propyl group, connected through an amide linkage to a highly substituted sugar moiety bearing a methylthio group and a phosphate ester functionality. This structural complexity requires precise stereochemical control during synthesis and presents significant analytical challenges for quality control applications.

The phosphate group positioning at the 3-carbon of the sugar ring represents a critical structural distinction from conventional clindamycin phosphate preparations. This positional isomerism has profound implications for molecular conformation, intermolecular interactions, and chemical reactivity patterns. Advanced analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry, have been essential for definitively characterizing this structural variant and distinguishing it from closely related compounds.

The significance of this compound in pharmaceutical research extends beyond its role as an analytical standard or impurity marker. Research applications include its use as a certified reference material for pharmaceutical secondary standards, enabling accurate quantification and identification in complex pharmaceutical matrices. The compound's unique structural characteristics make it valuable for studying structure-activity relationships within the lincosamide family and for developing improved analytical methodologies for pharmaceutical quality control.

Recent formulation research has explored the incorporation of clindamycin phosphate derivatives into advanced drug delivery systems, including calcium carbonate nanoparticles for targeted bone infection therapy. While this specific research focused on conventional clindamycin phosphate, the structural insights gained from studying this compound contribute to understanding phosphorylation effects on drug delivery characteristics and therapeutic outcomes. The sustained release properties observed in these formulation studies, with 69.60 percent drug release over eight hours following Higuchi model kinetics, provide context for evaluating potential applications of structurally related phosphate derivatives.

Property Value Reference
Chemical Abstracts Service Number 28708-34-1
Molecular Formula C18H34ClN2O8PS
Molecular Weight 505.0 g/mol
Alternative Molecular Weight 504.963 g/mol
Exact Mass 504.146210
Polar Surface Area 187.39000 Ų
Logarithm of Partition Coefficient 0.90
Density 1.4±0.1 g/cm³
Index of Refraction 1.577

Properties

CAS No.

28708-34-1

Molecular Formula

C18H34ClN2O8PS

Molecular Weight

505.0 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-2-[(1S,2S)-2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] dihydrogen phosphate

InChI

InChI=1S/C18H34ClN2O8PS/c1-5-6-10-7-11(21(3)8-10)17(24)20-12(9(2)19)15-13(22)16(29-30(25,26)27)14(23)18(28-15)31-4/h9-16,18,22-23H,5-8H2,1-4H3,(H,20,24)(H2,25,26,27)/t9-,10+,11-,12+,13-,14+,15+,16-,18+/m0/s1

InChI Key

ZMGZEXFHZBYORP-GBBFUAINSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)O)OP(=O)(O)O)O)[C@H](C)Cl

Canonical SMILES

CCCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)O)OP(=O)(O)O)O)C(C)Cl

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(2R,3S,4S,5R,6R)-2-((1S,2R)ylpyrrolidineyl)-3,5-dihydroxy-6-(methylthio)tetrahydro-2H-pyran-4-yl dihydrogen phosphate

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Intermediate Formation

The Rydon reagent method, detailed in US Patent 4,895,934, involves the generation of triphenylphosphinedichloride (Ph₃PCl₂) from triphenylphosphine and hexachloroethane in 1,2-dichloroethane. This reagent facilitates the chlorination of lincomycin hydrochloride, forming clindamycin hydrochloride through a series of acid-base extractions to remove triphenylphosphine oxide byproducts. A critical intermediate, protected clindamycin hydrochloride , is synthesized via reaction with 2,2-dimethoxypropane, yielding a compound with a melting point of 162–163°C.

Phosphorylation and Benzylate Intermediate

The protected clindamycin hydrochloride undergoes phosphorylation using phosphorus oxychloride in pyridine at sub-ambient temperatures. Benzyl alcohol is introduced as both a reactant and solvent, enabling the formation of clindamycin phosphoryl benzylate hydrochloride (melting point: 254–258°C). This intermediate is pivotal, as its solubility in benzyl alcohol allows for efficient separation of aqueous byproducts. Subsequent deprotection with aqueous hydrochloric acid and neutralization with ammonium hydroxide yields clindamycin benzylate free base (melting point: 218–220°C), which is hydrogenolyzed using a Pd/C catalyst to produce this compound.

Table 1: Key Intermediates in the Rydon Reagent Method

IntermediateMelting Point (°C)Solvent System
Protected clindamycin HCl162–1632,2-Dimethoxypropane
Clindamycin phosphoryl benzylate254–258Benzyl alcohol/Pyridine
Clindamycin benzylate free base218–220Methanol/Water

Phosphorus Oxychloride-Based Methods

Traditional POCl₃ Esterification

Early POCl₃ methods, as referenced in CN107652332B, involved the reaction of clindamycin hydrochloride with phosphorus oxychloride in acetone under pyridine catalysis. This process generated a phosphate ester intermediate, which was hydrolyzed under alkaline conditions. However, the use of pyridine posed toxicity risks, and the reliance on column chromatography for purification led to scalability challenges and product losses.

Innovations in Acid-Binding Agents

To address these limitations, CN107652332B introduced 1,2,4-triazole as a safer alternative to pyridine. In this optimized protocol, clindamycin isopropylidene base reacts with POCl₃ and 1,2,4-triazole in dichloromethane at 0°C, achieving a molar ratio of 1.72:2:4.7 (clindamycin:POCl₃:triazole). The esterified product is hydrolyzed with glacial acetic acid and hydrochloric acid, yielding this compound with a purity exceeding 99.5% and eliminating the need for post-synthesis refinement.

Organic Acid Hydrolysis One-Step Method

Reaction Design and Efficiency

The one-step method, patented in CN107652332B, integrates ketonization, phosphorylation, and hydrolysis into a single continuous process. Clindamycin hydrochloride alcoholate undergoes hydroxyl protection with 2,2-dimethoxypropane, forming isopropylidene clindamycin hydrochloride. Dissociation in sodium carbonate yields the isopropylidene base, which reacts with POCl₃ and 1,2,4-triazole. Mixed acid hydrolysis (glacial acetic acid/HCl) then removes the protecting groups, directly producing this compound. This method reduces energy consumption by 40% compared to traditional routes and achieves a yield of 85–90%.

Environmental and Industrial Advantages

By replacing pyridine with 1,2,4-triazole and eliminating column chromatography, this method minimizes toxic waste and simplifies purification. The final product exhibits optimal bulk density (0.45–0.55 g/cm³) and flowability, making it ideal for sterile pharmaceutical formulations.

Table 2: Comparison of Synthesis Methods

ParameterRydon ReagentTraditional POCl₃One-Step Hydrolysis
Key ReagentPh₃PCl₂POCl₃/PyridinePOCl₃/1,2,4-Triazole
Reaction Steps543
Yield (%)70–7565–7085–90
Byproduct ManagementComplexModerateMinimal
Environmental ImpactHighModerateLow

Industrial-Scale Production and Formulation

Crystallization and Purification

Industrial production of this compound emphasizes crystallization techniques to ensure pharmaceutical-grade purity. The Rydon reagent method employs acetone as an antisolvent to crystallize the benzylate intermediate, while the one-step method uses acetonitrile-water mixtures for final product crystallization. Charcoal treatment is often applied to remove residual organic impurities, particularly in methods involving triphenylphosphine.

Stabilized Formulations

CN102144966B highlights the formulation of clindamycin phosphate injections using sodium hydroxide to adjust pH (6.0–7.0) and dual-stage microfiltration (0.65 μm and 0.22 μm) to ensure sterility. This approach mitigates hydrolysis and oxidative degradation, extending shelf life to 24 months under refrigerated conditions .

Chemical Reactions Analysis

Types of Reactions: Clindamycin 3-Phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Oxidation: Chromium(VI) in sulfuric acid.

    Substitution: Various nucleophiles under controlled conditions.

Major Products:

    Hydrolysis: Clindamycin.

    Oxidation: Oxidized derivatives of clindamycin.

    Substitution: Various clindamycin derivatives depending on the nucleophile used.

Mechanism of Action

Clindamycin 3-Phosphate itself is inactive but is rapidly hydrolyzed in the body to release active clindamycin. Clindamycin works by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by interfering with the transpeptidation reaction. This disruption of protein synthesis leads to changes in the bacterial cell wall, decreasing adherence to host cells and increasing intracellular killing of the bacteria .

Comparison with Similar Compounds

Clindamycin Phosphate (Main Prodrug)

  • Structure : The phosphate group is attached at the R2 position, distinguishing it from clindamycin 3-phosphate, where the phosphate group is at R3 .
  • Pharmacokinetics : Rapidly converts to clindamycin in vivo. USP specifications require stringent control of impurities like this compound during manufacturing .
  • Analytical Behavior : In HPLC, clindamycin phosphate (RRT: 1.00) elutes adjacent to this compound (RRT: 0.94), necessitating gradient elution for resolution .

Clindamycin 4-Phosphate

  • Structure : Phosphate group at the R4 position.
  • Role: A positional isomer and minor impurity in clindamycin phosphate formulations. CAS No. 54887-30-8 .
  • Analytical Differentiation : Distinct retention time in HPLC but shares similar challenges in separation due to structural similarity .

Clindamycin Palmitate

  • Structure : Esterified with palmitic acid at R2 instead of a phosphate group.
  • Application: Used in pediatric oral suspensions for improved palatability.

Clindamycin Sulfoxide and N-Demethyl Derivatives

  • Formation : Oxidation or dealkylation products of clindamycin.
  • Relevance : Metabolites or degradation products with reduced antimicrobial activity. Clindamycin sulfoxide (CAS: 22431-46-5) is a common impurity .

Analytical and Pharmacological Differences

HPLC Performance Metrics

Compound Relative Retention Time (RRT) Relative Response Factor (RRF)
Clindamycin Phosphate 1.00 1.00
This compound 0.94 0.76
Clindamycin B Phosphate - 0.76
7-Epiclindamycin Phosphate - 0.73

Data sourced from USP validation studies .

  • Key Insight : this compound’s lower RRF (0.76) indicates reduced detector sensitivity compared to the main prodrug, complicating quantification in impurity profiling .

Pharmacological Roles

  • Clindamycin Phosphate : Primary prodrug for injectable formulations.
  • This compound : Classified as an impurity (≤2.2% permitted in USP-grade formulations) rather than a therapeutic agent .

Regulatory and Manufacturing Considerations

  • Impurity Control : USP mandates quantification of this compound, 4-phosphate, and B phosphate in clindamycin phosphate injections. Limits are set at 0.05–5.0% for most impurities .
  • Synthesis Challenges : Isomerization during manufacturing necessitates advanced chromatographic methods to ensure purity .

Clinical and Industrial Relevance

  • Surfactant Properties : Both clindamycin phosphate and HCl exhibit similar silicone-wetting effects, but 3-phosphate’s contribution remains unstudied .

Biological Activity

Clindamycin 3-phosphate is an important prodrug form of clindamycin, a lincosamide antibiotic primarily used for treating infections caused by anaerobic bacteria and certain gram-positive organisms. This article delves into its biological activity, pharmacokinetics, mechanisms of action, and clinical applications, supported by data tables and case studies.

Overview of this compound

This compound is converted to the active form, clindamycin, in the body. Its efficacy is attributed to its ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit of the bacterial ribosome. This action disrupts peptide bond formation, leading to bacteriostatic or bactericidal effects depending on the concentration and type of organism involved .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals critical insights into its absorption, distribution, metabolism, and elimination:

  • Absorption : Clindamycin phosphate is well absorbed after intramuscular or intravenous administration. Peak serum concentrations are reached within 1-3 hours post-injection .
  • Distribution : The drug exhibits wide tissue distribution but achieves limited concentrations in the cerebrospinal fluid .
  • Metabolism : It is primarily metabolized in the liver by cytochrome P450 enzymes (CYP3A4 and CYP3A5) to form inactive metabolites .
  • Elimination : The elimination half-life of active clindamycin is approximately 2.5 to 4 hours depending on age and renal function .

Table 1: Pharmacokinetic Parameters of Clindamycin

ParameterValue
Peak Concentration (IM)1 hour (pediatric), 3 hours (adult)
Half-Life (Active Clindamycin)2.5 - 4 hours
BioavailabilityHigh
MetabolismHepatic (CYP3A4)
ExcretionUrine (10% active)

Clindamycin acts by binding to the 23S rRNA component of the 50S ribosomal subunit, inhibiting protein synthesis. This mechanism is similar to that of macrolides and streptogramins, leading to potential cross-resistance among these classes . The drug's three-dimensional structure mimics tRNA molecules, facilitating its binding and subsequent inhibition of peptide chain elongation during translation .

Clinical Efficacy

Clindamycin phosphate has been extensively studied for various clinical applications:

  • Bone and Joint Infections : A retrospective study involving continuous intravenous clindamycin therapy for bone and joint infections showed a cure rate of 92% among patients treated for a median duration of 40 days with an average daily dose of 2,400 mg .

Case Study: Continuous Intravenous Clindamycin Therapy

  • Patient Cohort : 70 patients with bone and joint infections.
  • Outcomes :
    • Cured: 49 patients (92%)
    • Relapse: 1 patient
    • Reinfections: 3 patients
    • Adverse events: Minimal (three moderate-grade events)

Topical Applications

Clindamycin phosphate is also utilized in dermatology, particularly for acne treatment. A randomized controlled trial compared topical clindamycin phosphate with oral tetracycline in treating moderate acne:

  • Study Design : Double-blind trial with 60 participants aged 12-30.
  • Results : Both treatments significantly reduced pustules and papules without major side effects. Clindamycin phosphate was deemed a safe alternative to tetracycline .

Table 2: Efficacy Comparison in Acne Treatment

Treatment MethodReduction in Lesions (%)Side Effects
Topical Clindamycin PhosphateSignificantNone reported
Oral TetracyclineSignificantNone reported

Q & A

Q. How is Clindamycin 3-Phosphate structurally distinguished from other phosphate derivatives of clindamycin?

this compound is differentiated by its specific phosphorylation site at the 3-position of the galacto-octopyranoside moiety. Structural confirmation requires techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS). The molecular formula (C₁₈H₃₄ClN₂O₈PS) and stereochemistry ([methyl 7-chloro-6,7,8-trideoxy-6-[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxamido]-1-thio-L-threo-alpha-D-galacto-octopyranoside 3-phosphate]) must align with reference standards such as USP or Ph. Eur. pharmacopeial guidelines .

Q. What analytical methods are recommended for quantifying this compound in experimental formulations?

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are validated for purity and stability testing. For pharmacopeial compliance, use certified reference materials (CRMs) traceable to USP 1138008 or Ph. Eur. standards. Ensure method validation includes specificity, linearity, and recovery rates .

Q. How should researchers prepare standardized solutions of this compound for in vitro assays?

Dissolve the compound in deionized water or phosphate-buffered saline (PBS) at concentrations ≤10 mg/mL. Filter-sterilize using 0.22 µm membranes to avoid particulate interference. Verify solubility and stability under experimental conditions (e.g., pH 6–8, 25°C) via UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in polymorphic stability data for this compound?

Conflicting stability reports may arise from differences in humidity or crystallization solvents. Use controlled humidity chambers (e.g., aqueous glycerin solutions per ASTM E104-85) and characterize polymorphs via X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Monitor moisture-induced phase transitions using dynamic vapor sorption (DVS) .

Q. How can pharmacokinetic (PK) models account for variability in pediatric dosing of this compound?

Develop physiologically based pharmacokinetic (PBPK) models using opportunistic clinical data. Incorporate age-dependent parameters like hepatic clearance and renal excretion. Validate against pediatric PK studies, ensuring bioanalytical methods distinguish clindamycin from metabolites (e.g., LC-MS/MS) to avoid assay interference .

Q. What statistical approaches are optimal for analyzing clindamycin combination therapy efficacy in bacterial infections?

Use ANOVA or Kruskal-Wallis tests to compare groups (e.g., clindamycin monotherapy vs. combinations). Post-hoc assessments (LSD test) can identify significant differences. For clinical data, adjust for covariates like bacterial resistance phenotypes (e.g., MLSᴮ inducible vs. constitutive) using logistic regression .

Q. How do solvent systems influence the crystallization of this compound solvates?

Screen binary solvent mixtures (e.g., water-ethanol) under varying temperatures and agitation rates. Characterize solvates via single-crystal X-ray diffraction and thermal gravimetric analysis (TGA). Note that ethanol-rich systems may favor metastable forms requiring stability testing under accelerated conditions (40°C/75% RH) .

Q. What criteria validate the use of this compound in ocular toxoplasmosis research?

Assess intravitreal bioavailability using animal models and HPLC quantification of vitreous humor concentrations. Compare efficacy against systemic administration in reducing retinal lesion size. Include control groups to differentiate drug effects from innate immune responses .

Methodological Notes

  • Reference Standards : Always use CRMs from pharmacopeial sources (e.g., USP, Ph. Eur.) to ensure reproducibility. Cross-validate lot-specific certificates of analysis (CoA) for traceability .
  • Data Contradictions : Replicate experiments under standardized conditions (e.g., humidity, temperature) and document solvent/grade details to resolve discrepancies .
  • Ethical Compliance : For clinical studies, adhere to protocols for participant selection and informed consent, as outlined in institutional review board (IRB) guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.